molecular formula C12H10O3 B11900465 2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione

2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione

Cat. No.: B11900465
M. Wt: 202.21 g/mol
InChI Key: IIUNVJKEBJHHBP-UHFFFAOYSA-N
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Description

2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione typically involves the hydroxylation of 5,8-dimethylnaphthalene-1,4-dione. One common method is the use of L-proline as a green organocatalyst under reflux conditions in ethanol . This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for cost-effectiveness and efficiency. The use of nano copper(II) oxide as a catalyst under mild, ambient, and solvent-free conditions has also been reported .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone.

    Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have significant biological and industrial applications.

Mechanism of Action

The biological activity of 2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione is primarily attributed to its ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells. The compound interacts with molecular targets such as topoisomerase II, leading to the inhibition of DNA replication and cell proliferation . Additionally, its quinone structure allows it to participate in redox cycling, further contributing to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Lawsone (2-Hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.

    Juglone (5-Hydroxy-1,4-naphthoquinone): Exhibits antifungal and herbicidal activities.

    Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Noted for its anticancer and anti-inflammatory properties.

Uniqueness

2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione stands out due to the presence of two methyl groups, which enhance its lipophilicity and potentially its biological activity. This structural modification can lead to differences in its interaction with biological targets and its overall efficacy in various applications.

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

4-hydroxy-5,8-dimethylnaphthalene-1,2-dione

InChI

InChI=1S/C12H10O3/c1-6-3-4-7(2)11-10(6)8(13)5-9(14)12(11)15/h3-5,13H,1-2H3

InChI Key

IIUNVJKEBJHHBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)C(=O)C2=C(C=C1)C)O

Origin of Product

United States

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